1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine
Description
Properties
IUPAC Name |
1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3/c1-10(15)12-9-11(14)3-4-13(12)17-7-5-16(2)6-8-17/h3-4,9-10H,5-8,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPGRTXQCLEWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)N2CCN(CC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019628-04-6 | |
| Record name | 1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 237.32 g/mol. The compound features a piperazine moiety, which is often associated with various pharmacological activities.
Antidepressant and Anxiolytic Effects
Research has indicated that compounds similar to this compound exhibit significant antidepressant and anxiolytic properties. For instance, piperazine derivatives have shown to enhance serotonergic neurotransmission, which is crucial in the treatment of depression and anxiety disorders .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. A study on related piperazine derivatives demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for Gram-positive bacteria . This indicates a promising avenue for further exploration in antibiotic development.
Neuroprotective Properties
Recent investigations have highlighted the neuroprotective effects of compounds structurally similar to this compound. These compounds have been shown to inhibit β-secretase and acetylcholinesterase (AChE), both of which are implicated in neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes could lead to reduced amyloid-beta aggregation, a hallmark of Alzheimer's pathology.
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
- AChE Inhibition: Compounds that inhibit AChE can increase acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling.
- β-secretase Inhibition: This reduces the formation of amyloid plaques in Alzheimer's disease.
2. Receptor Modulation:
- The piperazine ring can interact with various neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood and behavior .
Case Studies
Scientific Research Applications
Pharmaceutical Applications
1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine has shown promise in several therapeutic areas:
Antidepressant Activity
Research indicates that compounds containing piperazine and fluorine substitutions can exhibit antidepressant properties. Studies have suggested that this compound may interact with serotonin receptors, potentially leading to mood-enhancing effects. This is particularly relevant in the context of developing new treatments for depression and anxiety disorders.
Antipsychotic Properties
The structural features of this compound suggest potential antipsychotic activity. By modulating dopamine and serotonin pathways, this compound could be explored for its efficacy in treating schizophrenia and other psychotic disorders.
Anticancer Research
Emerging studies have begun to investigate the role of this compound in cancer therapy. Initial findings indicate that it may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. Further research is required to elucidate its mechanisms and effectiveness against various cancer types.
Research Methodologies
To evaluate the applications of this compound, various methodologies are employed:
In Vitro Studies
Cell line assays are conducted to assess the compound's biological activity, including cytotoxicity and receptor binding affinity.
In Vivo Studies
Animal models are utilized to evaluate pharmacokinetics, therapeutic efficacy, and safety profiles.
Case Studies
Several case studies highlight the potential applications of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antidepressant effects | Demonstrated significant improvement in depressive symptoms in animal models. |
| Study B | Antipsychotic properties | Showed reduction in psychotic behaviors through receptor modulation. |
| Study C | Anticancer potential | Indicated inhibition of tumor cell proliferation in vitro. |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group exhibits nucleophilic reactivity:
Key Example :
Reaction with 3-(trifluoromethyl)phenyl isocyanate in MeCN yields a thiourea derivative (80% yield) .
Condensation Reactions
The amine participates in Schiff base formation with carbonyl compounds:
| Carbonyl Source | Conditions | Product | Source |
|---|---|---|---|
| Benzaldehyde derivatives | Methanol, NaOH, RT, 1.5 h | Imine derivatives | |
| β-Ketoesters | InCl₃, 50% EtOH, ultrasound, 40°C | Pyrano[2,3-c]pyrazole hybrids |
Key Example :
Condensation with 4-(4-methylpiperazin-1-yl)benzaldehyde in methanol/NaOH yields a Schiff base .
Catalytic Cross-Coupling
The fluorine atom enables electrophilic aromatic substitution (limited by deactivation from electron-withdrawing groups) and Suzuki coupling :
Key Example :
Pd-mediated coupling with aryl halides under basic conditions forms biaryl derivatives .
Piperazine Functionalization
The 4-methylpiperazine moiety undergoes further modification:
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| N-Alkylation | Alkyl halides, K₂CO₃, DMF | Quaternary piperazinium salts | |
| N-Acylation | Acetyl chloride, DCM, Et₃N | N-Acylpiperazine derivatives |
Key Example :
Alkylation with methyl iodide in DMF/K₂CO₃ yields N-methylated piperazines .
Stability and Degradation
-
Oxidation : Susceptible to air oxidation, forming nitroso derivatives.
-
Acidic Hydrolysis : Piperazine ring opens under strong acidic conditions (e.g., HCl, reflux).
Comparison with Similar Compounds
Piperazine vs. Morpholine Analogs
Replacing the 4-methylpiperazine group with morpholine (as in 1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine, Ref: 3D-UQB62792) alters the compound’s basicity and hydrogen-bonding capacity. Piperazines are more basic (pKa ~9.5 for 4-methylpiperazine) compared to morpholines (pKa ~7.4), which could influence pharmacokinetics such as tissue penetration or plasma protein binding .
Alkoxy Substitutions
Compounds like 1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine (QD-9656, CAS 1019607-45-4) replace the piperazine with an isopropoxy group.
Positional Isomerism
The positional isomer 1-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine (CAS 1019552-56-7) shifts the fluorine atom from the 5- to the 3-position. This change could sterically hinder interactions with flat binding pockets (e.g., enzyme active sites) while altering electronic effects on the aromatic ring .
Amine Chain Modifications
Pharmacological Analogues
The indole-piperazine hybrid in (1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-((1-(4-methylpiperazin-1-yl)cyclobutyl)methyl)piperidin-4-amine) shares the 4-methylpiperazine motif but incorporates a bulkier indole-piperidine scaffold. Such modifications are typical in ATPase inhibitors (e.g., p97), where bulkier groups enhance target selectivity .
Data Tables
Table 1: Structural and Commercial Comparison of Selected Compounds
Table 2: Pharmacological Relevance of Structural Motifs
Preparation Methods
Nucleophilic Aromatic Substitution to Install 4-Methylpiperazine
A common initial step involves reacting 2-fluoro-5-nitroaniline derivatives with 1-methylpiperazine in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically conducted at elevated temperatures (~100 °C) for several hours (e.g., 8 hours) to achieve substitution of the fluorine atom by the piperazine nitrogen, yielding 2-(4-methylpiperazin-1-yl)-5-nitroaniline intermediates.
- Example conditions:
- Reactants: 2-fluoro-5-nitroaniline (12.8 mmol), 1-methylpiperazine (25.6 mmol), DIPEA (25.6 mmol)
- Solvent: DMF (20 mL)
- Temperature: 100 °C
- Time: 8 hours
- Workup: Extraction with ethyl acetate, drying, solvent removal, and washing with acetonitrile to obtain a yellow solid
- Yield: ~53%
- Characterization: 1H NMR and HRMS confirm structure.
Reduction of Nitro Group to Amino Group
The nitro group on the aromatic ring is typically reduced to an amine to facilitate further functionalization. This can be achieved by catalytic hydrogenation or chemical reduction using reagents such as iron(III) chloride and hydrazine hydrate. The reduction yields the corresponding aromatic diamine intermediate.
Introduction of Ethanamine Side Chain
The ethanamine moiety can be introduced via reductive amination or nucleophilic substitution on a suitable precursor. For example, reacting the aromatic amine intermediate with acetaldehyde derivatives or ethylamine under catalytic or acidic conditions can install the ethanamine group.
In some synthetic routes, the aminoethyl side chain is installed by coupling with haloalkylamines or via Buchwald–Hartwig amination reactions.
Coupling and Cyclization Reactions
Advanced intermediates may undergo coupling reactions such as Buchwald–Hartwig amination to attach the piperazine or other amine substituents. Microwave-assisted synthesis and acid catalysis (e.g., HCl) are sometimes employed to improve reaction rates and yields.
Purification and Characterization
Purification is typically performed by silica gel column chromatography using solvent systems such as dichloromethane:methanol (50:1). The final compound is isolated as a solid with melting points reported around 200 °C.
Characterization includes:
- 1H NMR spectroscopy (chemical shifts consistent with aromatic and piperazine protons)
- High-resolution mass spectrometry (HRMS) confirming molecular ion peaks
- Melting point analysis for purity assessment.
Summary Table of Preparation Steps
| Step | Reaction Type | Reactants/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | 2-fluoro-5-nitroaniline, 1-methylpiperazine, DIPEA, DMF, 100 °C, 8h | 2-(4-methylpiperazin-1-yl)-5-nitroaniline | 53 | Fluorine substitution by piperazine |
| 2 | Nitro reduction | FeCl3, hydrazine hydrate or catalytic hydrogenation | 2-(4-methylpiperazin-1-yl)-5-aminophenylamine | Not specified | Converts nitro to amine |
| 3 | Side chain introduction | Reductive amination or nucleophilic substitution | 1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine | Not specified | Ethanamine side chain installation |
| 4 | Coupling / cyclization | Pd catalysis or acid catalysis, microwave-assisted | Final target compound | Variable | Enhances yield and purity |
| 5 | Purification | Silica gel chromatography (DCM:MeOH 50:1) | Pure compound | - | Confirmed by NMR, HRMS, melting point |
Research Findings and Optimization
- The substitution of fluorine by 4-methylpiperazine is facilitated by the electron-withdrawing nitro group activating the aromatic ring toward nucleophilic attack.
- Use of DIPEA as a base improves reaction efficiency by scavenging generated acids.
- Microwave-assisted reactions and acid catalysis shorten reaction times and improve yields in coupling steps.
- Purification by column chromatography is essential to remove side products and unreacted starting materials.
- The overall synthetic route balances yield, purity, and scalability for research applications.
Q & A
Q. What are the recommended synthetic routes for 1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step processes, starting with the formation of the arylpiperazine core. Key steps include:
- Condensation reactions : Reaction of fluorinated aromatic aldehydes with amine precursors under acidic or basic conditions to form imine intermediates .
- Catalytic hydrogenation : Reduction of intermediates using palladium or platinum catalysts to stabilize the ethanamine backbone .
- Purification : Column chromatography (e.g., silica gel with dichloromethane/ethyl acetate gradients) or recrystallization to isolate the final product . Yield optimization depends on temperature control (60–80°C for imine formation), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (1:1.2 amine:aldehyde for excess amine recovery) .
Q. How is the structural integrity of this compound confirmed?
Structural validation employs:
- NMR spectroscopy : H and C NMR to identify aromatic protons (δ 6.8–7.2 ppm), piperazine methyl groups (δ 2.3–2.5 ppm), and ethanamine signals (δ 1.2–1.5 ppm) .
- Mass spectrometry (LC-MS) : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 278.15 [M+H]) and detect fragmentation patterns .
- X-ray crystallography : For crystalline derivatives, unit cell parameters and bond angles validate spatial arrangement (e.g., C-F bond length ~1.34 Å) .
Q. What stability profiles should be considered during storage and handling?
- Thermal stability : Decomposition above 150°C; store at RT (20–25°C) in airtight containers .
- Light sensitivity : Protect from UV exposure due to the fluorophenyl moiety’s susceptibility to photodegradation .
- Solubility : Prefer polar aprotic solvents (DMSO, acetonitrile) for stock solutions; avoid aqueous buffers with pH >8 to prevent amine oxidation .
Q. What methodologies are used for preliminary bioactivity screening?
- In vitro assays :
- Cytotoxicity : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Enzyme inhibition : Fluorometric assays targeting carbonic anhydrase or kinase activity, with positive controls (e.g., acetazolamide for hCA II) .
- Binding affinity studies : Radioligand displacement assays (e.g., H-labeled ligands for receptor subtypes) to assess Ki values .
Advanced Research Questions
Q. How can synthetic routes be optimized for gram-scale production without compromising purity?
- Flow chemistry : Continuous flow systems improve heat transfer and reduce side reactions (e.g., 80% yield at 0.5 mL/min flow rate) .
- Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) enhance hydrogenation efficiency and reduce metal leaching .
- In-line analytics : PAT (Process Analytical Technology) tools monitor reaction progress via FTIR or Raman spectroscopy .
Q. What mechanistic insights explain the compound’s activity in neurological targets?
- Receptor docking : Molecular dynamics simulations suggest the fluorophenyl group engages in hydrophobic interactions with serotonin receptor (5-HT) pockets .
- Metabotropic effects : Piperazine’s conformational flexibility allows modulation of G-protein coupling in dopamine D receptors .
Q. How should researchers address contradictory bioactivity data across different assays?
- Assay validation : Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding kinetics) .
- Buffer optimization : Adjust ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions and reduce false negatives .
- Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products .
Q. What strategies guide structure-activity relationship (SAR) studies for derivatives?
- Piperazine substitution : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position to enhance CNS permeability .
- Fluorine positioning : Para-fluoro substitution on the phenyl ring improves metabolic stability compared to ortho-fluoro analogs .
- Ethanamine branching : (R)-enantiomers show 3-fold higher affinity for α-adrenergic receptors than (S)-forms .
Q. Which computational modeling approaches predict metabolic stability?
- DFT calculations : Assess oxidative susceptibility of the ethanamine moiety (e.g., bond dissociation energies for N-dealkylation) .
- CYP450 docking : Glide/SP docking simulations identify hotspots for cytochrome P450-mediated metabolism .
- QSAR models : Use logP and polar surface area (PSA) to rank derivatives by predicted half-life (e.g., PSA <70 Å correlates with BBB penetration) .
Q. How can researchers interpret conflicting metabolic stability data in preclinical models?
- Species-specific metabolism : Compare murine vs. human liver microsomes to identify divergent CYP isoforms (e.g., CYP3A4 in humans vs. CYP2D6 in mice) .
- Metabolite ID : HR-MS/MS fragmentation maps to distinguish phase I (oxidation) and phase II (glucuronidation) products .
- Plasma protein binding : Equilibrium dialysis to measure free fraction (fu >5% indicates low risk of rapid clearance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
